2-Bromo-4'-n-pentylbenzophenone
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Overview
Description
2-Bromo-4’-n-pentylbenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet light. This particular compound is characterized by the presence of a bromine atom at the 2-position and a pentyl group at the 4’-position of the benzophenone structure.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
The mode of action of 2-Bromo-4’-n-pentylbenzophenone involves interactions at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur after the reaction .
Biochemical Pathways
It’s worth noting that the compound’s reactivity at the benzylic position could potentially influence a variety of biochemical processes, depending on the cellular context .
Result of Action
A related compound, 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol (bbhc), has been shown to inhibit nitric oxide in ifn-γ/lps-induced raw 2647 cells . This suggests that 2-Bromo-4’-n-pentylbenzophenone might also have significant cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-n-pentylbenzophenone typically involves the bromination of 4’-n-pentylbenzophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually include a solvent like carbon disulfide (CS2) and a controlled temperature to ensure the selective bromination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-4’-n-pentylbenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-n-pentylbenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the carbonyl group in the benzophenone structure can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Scientific Research Applications
2-Bromo-4’-n-pentylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of UV-absorbing materials and as a photoinitiator in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Another brominated aromatic compound with different functional groups.
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties.
4-Bromoacetophenone: A simpler brominated ketone used in organic synthesis.
Uniqueness
2-Bromo-4’-n-pentylbenzophenone is unique due to the presence of both a bromine atom and a pentyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(2-bromophenyl)-(4-pentylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRDVAHWFCBGQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612486 |
Source
|
Record name | (2-Bromophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-18-5 |
Source
|
Record name | (2-Bromophenyl)(4-pentylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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